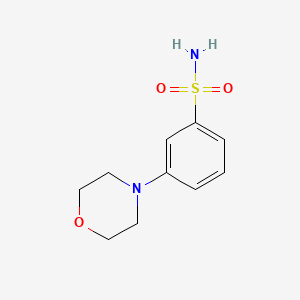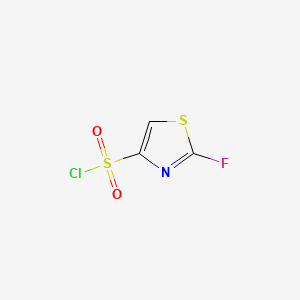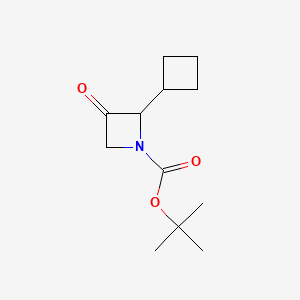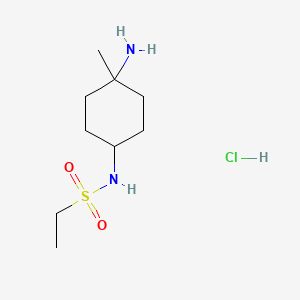![molecular formula C8H12NNaO3 B6608378 sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2839138-82-6](/img/structure/B6608378.png)
sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (Na2XA7C) is an organic compound that has been studied extensively due to its unique properties and potential applications in scientific research. Na2XA7C is an anionic spirocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms, and is the sodium salt of the corresponding carboxylic acid. Na2XA7C is a colorless solid that is soluble in water, ethanol, and other organic solvents. It has a variety of applications in scientific research, including as a reagent in chemical synthesis and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has a variety of applications in scientific research. It is commonly used as a reagent in chemical synthesis, as it can be used to selectively convert carboxylic acids to the corresponding amide derivatives. This compound can also be used as an inhibitor of enzymes, as it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2). In addition, this compound has been used as a fluorescent probe for the detection of proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from binding to its substrate. In addition, this compound has been shown to interact with proteins and other biomolecules, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2). In addition, this compound has been shown to interact with proteins and other biomolecules, which may be involved in its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in water, ethanol, and other organic solvents, making it easy to use in a variety of experimental systems. In addition, it is a relatively inexpensive reagent, making it cost-effective for use in research. However, there are some limitations to its use. This compound is not very stable and is prone to hydrolysis and oxidation, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate. One area of research involves further investigation of its mechanism of action. In addition, further research into the biochemical and physiological effects of this compound could provide insight into its potential applications in medicine and other areas. Another potential area of research involves the development of new methods for the synthesis of this compound, as well as the synthesis of derivatives of this compound that may have enhanced properties. Finally, further research into the potential applications of this compound in chemical synthesis and enzyme inhibition could lead to new and improved methods for use in laboratory experiments.
Métodos De Síntesis
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can be synthesized in a variety of ways. A common method involves the reaction of ethyl acetoacetate and sodium azide in the presence of a base. This reaction yields the corresponding carboxylic acid, which can then be converted to the sodium salt by treatment with sodium hydroxide. Other methods of synthesis include the reaction of ethyl acetoacetate with sodium azide in the presence of an acid, or the reaction of ethyl acetoacetate with sodium azide and an alkyl halide.
Propiedades
IUPAC Name |
sodium;2-oxa-5-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.Na/c10-7(11)6-1-2-8(9-3-6)4-12-5-8;/h6,9H,1-5H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWFHAUFRSCQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NCC1C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6608321.png)
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate, Mixture of diastereomers](/img/structure/B6608351.png)

![tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, Mixture of diastereomers](/img/structure/B6608367.png)

![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)


![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)

